molecular formula C13H16BrN3O2 B13439676 1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone

1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone

Cat. No.: B13439676
M. Wt: 326.19 g/mol
InChI Key: GSHGDOSGPGCZGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone is a piperazine-based ethanone derivative featuring a 2-amino-5-bromo-substituted benzoyl group. This structure combines a piperazine ring (a six-membered heterocycle with two nitrogen atoms) with an acetyl group (ethanone) and a benzoyl moiety modified with bromine and amino substituents.

Properties

Molecular Formula

C13H16BrN3O2

Molecular Weight

326.19 g/mol

IUPAC Name

1-[4-(2-amino-5-bromobenzoyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C13H16BrN3O2/c1-9(18)16-4-6-17(7-5-16)13(19)11-8-10(14)2-3-12(11)15/h2-3,8H,4-7,15H2,1H3

InChI Key

GSHGDOSGPGCZGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)N

Origin of Product

United States

Preparation Methods

Chiral N-Aryl Piperazine Formation

According to a United States patent (US7091349B2), a practical synthesis of N-aryl piperazines with chiral side chains is achieved by:

  • Dialkylation of an aniline derivative with chloroethanol to form a diol intermediate.
  • Conversion of the diol to a dimesylate intermediate, which serves as a good leaving group.
  • Cyclization with a chiral 2-amino alcohol (e.g., 2-amino-1-propanol or alaninol) to form the piperazine ring, preserving chirality.
  • Subsequent deprotection and acylation steps to introduce benzoyl groups.

Preparation of the 2-Amino-5-bromo-benzoyl Moiety

Synthesis of 2-Amino-5-bromo-benzoyl Precursors

A Chinese patent (CN110746345B) describes a synthetic method for 2-(2-amino-5-bromo-benzoyl) derivatives, which are key intermediates for the target compound. The method involves:

  • Starting from 4-bromo-2-bromomethylphenol.
  • Protection of the phenol group using 2-methoxyethoxymethyl chloride (MEMCl) in an aprotic solvent to yield 4-bromo-2-(bromomethyl)-1-((2-methoxyethoxy)methoxy)benzene.
  • Reaction with trimethyl borate in the presence of a catalyst to form a boric acid intermediate.
  • This route avoids hazardous reagents like n-butyllithium and extremely low temperatures, making it safer and more suitable for industrial production.

Advantages:

  • Mild reaction conditions.
  • No need for high temperature or special equipment.
  • High yield and simple purification.

Reaction scheme summary:

Step Reagents/Conditions Product
Phenol protection MEMCl, aprotic solvent MEM-protected bromomethyl phenol
Borate formation Trimethyl borate, catalyst Boric acid intermediate

This intermediate can then be further elaborated to the benzoyl group bearing amino and bromo substituents.

Coupling of Piperazine and Benzoyl Moieties

Acylation of Piperazine Nitrogen

From the literature (Figshare source), the acylation of piperazine derivatives with benzoyl groups is performed under controlled conditions:

  • Use of lithium hexamethyldisilazide (LiHMDS) as a base to deprotonate the piperazine nitrogen.
  • Reaction with benzoyl esters or acid derivatives bearing substituents such as amino and bromo groups.
  • Purification by silica gel chromatography or preparative HPLC to isolate the pure acylated product.

Typical reaction conditions and yields:

Reagent/Base Acylating Agent Conditions Yield (%) Purification
Lithium hexamethyldisilazide Substituted benzoyl ester Room temperature, 24 h 22-74% Silica gel chromatography

This method allows for the introduction of various substituted benzoyl groups onto the piperazine nitrogen, including the 2-amino-5-bromo-benzoyl moiety.

Summary Table of Preparation Methods

Step Method/Source Key Reagents/Conditions Advantages Notes
Piperazine ring formation US Patent US7091349B2 Dialkylation → dimesylate → cyclization with chiral amino alcohol Chirality control, mild conditions Preserves stereochemistry
Benzoyl moiety synthesis CN Patent CN110746345B Protection with MEMCl, borate formation Mild, safe, industrially scalable Avoids hazardous reagents
Coupling/acylation Figshare literature LiHMDS base, benzoyl esters, room temp, 24 h Versatile for various substituents Requires chromatographic purification

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Br2/FeBr3

    Acylation: CH3COCl/AlCl3

    Nucleophilic Substitution: Various nucleophiles under basic conditions

Major Products: The major products formed from these reactions include substituted benzoyl derivatives and piperazine derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit cyclooxygenase enzymes, thereby reducing inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

Piperazine-ethanone derivatives are highly tunable scaffolds. Key comparisons include:

Antipsychotic Activity
  • 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (): Exhibits anti-dopaminergic and anti-serotonergic activity with reduced catalepsy. The methoxy group enhances serotonin receptor affinity, while biphenyl improves CNS penetration. QSAR models highlight QPlogBB (brain/blood partition coefficient) and electron affinity (EA) as critical predictors of antidopaminergic activity .
  • Target Compound: The 2-amino-5-bromo-benzoyl group may similarly modulate receptor selectivity.
Antiparasitic Activity
  • Pyridine-based UDO and UDD (): Inhibit Trypanosoma cruzi CYP51. Substituents like trifluoromethyl groups improve metabolic stability and target binding .
  • Target Compound : The bromine atom may offer steric or electronic effects akin to trifluoromethyl groups, but the absence of pyridine rings could limit CYP51 inhibition.
Antifungal Activity
  • Azo dye ligand APEHQ (): Metal complexes of 1-(4-aminophenyl)-2-(piperazin-1-yl)ethanone show enhanced antifungal activity compared to the ligand alone. The amino group facilitates metal coordination, improving efficacy .

Physicochemical Properties

Melting Points and Solubility
  • Sulfonyl and Tetrazolyl Derivatives (): Melting points range from 123–177°C. Trifluoromethyl and methoxy groups increase melting points due to enhanced crystallinity. For example, 7r (with dual trifluoromethyl groups) melts at 175–177°C .

Structural Modifications and Bioactivity

Compound Name Key Substituents Biological Activity Key Findings Reference
1-(Biphenyl-4-yl)-2-[4-(2-MeO-Ph)-piperazin-1-yl]ethanone Methoxyphenyl, biphenyl Antipsychotic High anti-serotonergic activity; low catalepsy
UDO Trifluoromethyl, pyridine Anti-T. cruzi CYP51 inhibition comparable to posaconazole
APEHQ metal complexes Azo dye, 8-hydroxyquinoline Antifungal Enhanced activity via metal coordination
Target Compound 2-Amino-5-bromo-benzoyl Predicted: CNS/antifungal Bromine enhances lipophilicity; amino enables H-bonding

Biological Activity

1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, including antimicrobial, anticancer, and neuropharmacological activities.

Chemical Structure

The chemical structure of 1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone can be represented as follows:

C13H15BrN2O\text{C}_{13}\text{H}_{15}\text{BrN}_{2}\text{O}

This compound features a piperazine ring substituted with a 2-amino-5-bromobenzoyl group, which is critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to 1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone exhibit significant antimicrobial properties. For instance, studies have shown that certain benzoyl-piperazine derivatives possess activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) indicating their effectiveness.

CompoundMIC (µg/mL)Activity Type
Compound A46.9Antibacterial
Compound B7.8Antifungal

The presence of the bromine atom in the phenyl ring is often correlated with enhanced antimicrobial activity, suggesting that halogenation plays a crucial role in the efficacy of these compounds .

Anticancer Activity

1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone has been evaluated for its anticancer properties. Studies indicate that compounds with similar structures inhibit cell proliferation in various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

A notable study reported the following IC50 values for various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa9.22 ± 0.17
Jurkat12.5 ± 0.25

These findings suggest that the compound may effectively target specific pathways involved in cancer cell survival and proliferation.

Neuropharmacological Activity

The potential neuropharmacological effects of 1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone are also noteworthy. Compounds with piperazine structures have been investigated for their ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Preliminary studies suggest that this compound may act as an antagonist at muscarinic receptors, which could have implications for treating neurological disorders such as schizophrenia and depression .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Antimicrobial Efficacy : A study examined a series of piperazine derivatives, revealing that modifications at the benzoyl position significantly influenced antimicrobial potency against multi-drug resistant strains.
  • Cancer Cell Line Studies : In vitro assays on HeLa cells showed that treatment with piperazine derivatives resulted in significant decreases in viable cell counts after 48 and 72 hours, indicating time-dependent cytotoxic effects.
  • Neuropharmacological Effects : Animal models treated with similar piperazine compounds demonstrated altered behavior patterns consistent with changes in dopaminergic activity, suggesting potential therapeutic applications in neuropsychiatric disorders.

Q & A

Basic: What are the standard synthetic routes for 1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone?

Answer:
The compound is typically synthesized via nucleophilic acyl substitution. A general procedure involves reacting 1-(4-fluorobenzyl)piperazine derivatives with substituted benzoyl chlorides in dichloromethane (DCM) under basic conditions (e.g., N,NN,N-diisopropylethylamine). Purification is achieved via crystallization with diethyl ether or flash chromatography . For brominated analogs, bromophenyl intermediates (e.g., 2-bromophenyl methanone) are coupled to the piperazine core, followed by characterization using 1^1H NMR and elemental analysis .

Basic: Which analytical techniques are critical for structural validation of this compound?

Answer:

  • X-ray crystallography : Resolves bond angles and crystallographic packing (e.g., similar piperazine derivatives in ).
  • NMR spectroscopy : Confirms proton environments (e.g., δ 7.30–7.56 ppm for aromatic protons in brominated analogs) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values).
  • Elemental analysis : Ensures stoichiometric consistency (e.g., C 57.21%, H 4.75%, N 7.44% for brominated derivatives) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Solvent selection : Replace DCM with tetrahydrofuran (THF) to enhance solubility of intermediates.
  • Catalyst screening : Test palladium catalysts for Suzuki-Miyaura coupling in brominated analogs.
  • Temperature control : Lower reaction temperatures (0–5°C) to minimize side reactions during acylation.
  • Statistical optimization : Use Design of Experiments (DoE) to analyze interactions between solvent polarity, base strength, and reaction time .

Advanced: How should researchers address conflicting biological activity data in antimicrobial assays?

Answer:

  • Assay validation : Confirm cytotoxicity thresholds using MTT assays and negative controls.
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to identify non-linear effects.
  • Orthogonal assays : Compare results across disk diffusion, broth microdilution, and time-kill assays.
  • Structural analogs : Cross-reference with compounds like N-[2-chloro-5-(trifluoromethyl)phenyl] derivatives to isolate substituent effects .

Advanced: What theoretical frameworks guide the design of derivatives for kinase inhibition?

Answer:

  • Structure-activity relationships (SAR) : Map the bromo and amino groups’ roles in binding ATP pockets (e.g., fluorine or methyl substitutions in enhance selectivity).
  • Molecular docking : Use AutoDock Vina to simulate interactions with tyrosine kinase domains (e.g., hydrophobic interactions with piperazine rings).
  • Pharmacophore modeling : Identify essential motifs (e.g., benzoyl-piperazine scaffold) using tools like Schrödinger’s Phase .

Advanced: How to resolve discrepancies between NMR and mass spectrometry data?

Answer:

  • Impurity analysis : Perform HPLC-MS to detect byproducts (e.g., dehalogenated species in brominated compounds).
  • Degradation studies : Incubate samples under stress conditions (heat, light) to identify labile functional groups.
  • Isotopic labeling : Use 13^{13}C-labeled precursors to trace unexpected fragmentation patterns in MS .

Advanced: What computational methods predict the compound’s reactivity in aqueous environments?

Answer:

  • Density Functional Theory (DFT) : Calculate hydrolysis activation energies for the benzoyl-piperazine bond.
  • Molecular dynamics (MD) : Simulate solvation dynamics in explicit water models (TIP3P) to assess stability.
  • pKa prediction : Tools like MarvinSketch estimate protonation states affecting solubility and reactivity .

Basic: What are the compound’s potential applications in medicinal chemistry?

Answer:

  • Kinase inhibition : Piperazine-benzoyl scaffolds show affinity for tyrosine kinases (e.g., EGFR, VEGFR) .
  • Antimicrobial agents : Structural analogs exhibit activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
  • CNS drug development : Piperazine derivatives modulate serotonin and dopamine receptors in preclinical models .

Advanced: How to design a SAR study for bromine substitution?

Answer:

  • Variation of substituents : Synthesize analogs with Cl, F, or NO2_2 at the 5-position of the benzoyl ring.
  • Biological profiling : Compare IC50_{50} values in enzymatic assays (e.g., kinase inhibition) and cellular uptake studies.
  • Computational correlation : Use QSAR models to link electronic parameters (Hammett σ) with bioactivity .

Advanced: What methodologies ensure reproducibility in multi-step syntheses?

Answer:

  • Inline analytics : Integrate FTIR or ReactIR to monitor reaction progress in real time.
  • Purification protocols : Standardize flash chromatography (e.g., 10–20% EtOAc/hexane gradients) and recrystallization solvents.
  • Batch documentation : Record lot numbers of reagents, humidity, and stirring rates to identify variability sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.